1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine
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Description
1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine is a useful research compound. Its molecular formula is C16H17NO7S2 and its molecular weight is 399.43. The purity is usually 95%.
BenchChem offers high-quality 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmaceutical Development
Compounds related to "1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine" have been explored for their potential in pharmaceutical development. For instance, azetidine, pyrrolidine, and piperidine derivatives have been investigated for their use as alpha-subtype selective 5-HT-1D receptor agonists. These compounds, including azetidine derivatives, are of interest for migraine treatment due to their selectivity and reduced side effects, showcasing the therapeutic potential of azetidine-containing compounds in neurology and pharmacology (Habernickel, 2001).
Organic Synthesis and Chemical Studies
The versatility of azetidine and its derivatives in organic synthesis has been demonstrated through various studies. For example, the cyclization of Schiff bases to azetidine-2-one and thiazolidine 4-one derivatives highlights the role of azetidine in the synthesis of heterocyclic compounds. These compounds were evaluated for their antimicrobial, antioxidant, analgesic, CNS depressant, and anti-diabetic activities, indicating the broad spectrum of biological activities associated with azetidine-containing molecules (Sen, De, & Easwari, 2014).
Biological Evaluation
The biological evaluation of compounds similar to "1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine" has been a key area of research. Studies have shown the potential antimicrobial activities of such compounds, including those against Mycobacterium tuberculosis, a critical target given the global challenge of tuberculosis. Novel dibenzo[b,d]furan-1,2,3-triazole conjugates, designed by incorporating dibenzo[b,d]furan pharmacophores and alkyl/aryl groups on 1,2,3-triazole core, demonstrated promising antimycobacterial activity, highlighting the utility of these compounds in the fight against bacterial infections (Yempala et al., 2014).
properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(furan-2-ylmethylsulfonyl)azetidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO7S2/c18-25(19,11-12-2-1-5-22-12)14-9-17(10-14)26(20,21)13-3-4-15-16(8-13)24-7-6-23-15/h1-5,8,14H,6-7,9-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPMDELGZVJDGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N3CC(C3)S(=O)(=O)CC4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO7S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.